molecular formula C19H21N5O3 B2976214 1-(3,4-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 841211-82-3

1-(3,4-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2976214
CAS No.: 841211-82-3
M. Wt: 367.409
InChI Key: SDUUAVHIXXFRMJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one family, a heterocyclic scaffold known for its pharmacological versatility. The core structure is substituted at position 1 with a 3,4-dimethylphenyl group and at position 5 with a 2-(morpholin-4-yl)-2-oxoethyl moiety. The morpholine ring enhances solubility and bioavailability, while the dimethylphenyl group contributes to lipophilicity and target binding .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-13-3-4-15(9-14(13)2)24-18-16(10-21-24)19(26)23(12-20-18)11-17(25)22-5-7-27-8-6-22/h3-4,9-10,12H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUUAVHIXXFRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core. This can be achieved through a cyclization reaction involving appropriate precursors. The introduction of the 3,4-dimethylphenyl group and the morpholin-4-yl-2-oxoethyl group can be accomplished through subsequent substitution reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-(3,4-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced with other substituents.

    Hydrolysis: The morpholin-4-yl-2-oxoethyl group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Scientific Research Applications

1-(3,4-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Due to its potential therapeutic properties, it can be investigated for drug development, particularly in targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. The pyrazolo[3,4-d]pyrimidin-4-one core can bind to enzymes or receptors, modulating their activity. The morpholin-4-yl-2-oxoethyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Notable Properties/Activities Source
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 1: 3,4-dimethylphenyl; 5: morpholino-oxoethyl 393.4 N/A N/A
Epimidin Pyrazolo[3,4-d]pyrimidin-4-one 1: 4-methoxyphenyl; 5: piperazinyl-oxoethyl ~500 (estimated) Anticonvulsant; HPLC RT: 7.22 min
6-ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-methylphenyl)-... Pyrazolo[3,4-d]pyrimidin-4-one 1: 4-methylphenyl; 5: 3-fluoro-4-methylphenyl 362.4 N/A
1-(5-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-... Pyrazolo[3,4-d]pyrimidine 1: 5-chloro-2-methylphenyl; 4: dimethylmorpholine 357.8 N/A
Thieno[2,3-d]pyrimidin-4-one analog () Thieno[2,3-d]pyrimidin-4-one 2: 3,4-dimethylphenyl; 5: 5-methylfuran ~450 (estimated) N/A

Key Observations:

Core Heterocycle Variations: The pyrazolo[3,4-d]pyrimidin-4-one core (target compound, Epimidin, ) is distinct from thieno[2,3-d]pyrimidin-4-one (), which replaces the pyrazole ring with a thiophene. This alters electronic properties and binding interactions . Pyrazolo[3,4-c]pyrimidine derivatives () differ in ring fusion position, affecting spatial orientation of substituents .

Substituent Effects: Morpholine vs. Piperazine: The target compound’s morpholine group (vs. Epimidin’s piperazine) may reduce basicity, improving metabolic stability . Halogenation: Fluorine in ’s compound increases lipophilicity and resistance to oxidative metabolism . Aryl Groups: 3,4-Dimethylphenyl (target) vs.

Analytical Data: Epimidin’s validated HPLC method (retention time: 7.22 min) highlights the utility of reverse-phase chromatography for quantifying pyrazolo-pyrimidinones . Comparable methods could be applied to the target compound.

Pharmacological and Industrial Relevance

  • Epimidin : Demonstrated anticonvulsant activity, validated by HPLC quantification .
  • Patent Compounds : Derivatives in –3 and 17 are likely kinase inhibitors or anticancer agents, given their structural similarity to clinical candidates (e.g., c-Met inhibitors) .
  • Thieno-pyrimidinones (): These may target enzymes like phosphodiesterases due to their electron-deficient cores .

Biological Activity

The compound 1-(3,4-dimethylphenyl)-5-[2-(morpholin-4-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a pyrazolo-pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C22H21N5O2
  • Molecular Weight : 387.44 g/mol
  • Structural Features : The compound features a dimethylphenyl group and a morpholine moiety, which are significant for its biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including multi-step reactions involving the formation of the pyrazolo-pyrimidine core and subsequent functionalization with morpholine and dimethylphenyl groups. The synthetic pathways often utilize intermediates derived from common pyrazole precursors.

Anticancer Potential

Research indicates that pyrazolo-pyrimidine derivatives exhibit promising anticancer properties. In vitro studies have shown that compounds similar to This compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. For instance:

  • Case Study : A derivative demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 25 µM. The mechanism involved apoptosis induction through mitochondrial pathways .

The proposed mechanisms of action for this compound include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Interaction Studies

Interaction studies suggest that the morpholine ring enhances binding affinity to biological targets by forming hydrogen bonds and hydrophobic interactions. This is crucial for the compound's efficacy as a therapeutic agent.

Structure-Activity Relationship (SAR)

The structural components of the compound significantly influence its biological activity:

Structural Feature Effect on Activity
Dimethylphenyl GroupEnhances lipophilicity and cellular uptake
Morpholine MoietyIncreases interaction with biological targets
Pyrazolo-Pyrimidine CoreEssential for anticancer activity

Studies indicate that modifications to these groups can lead to variations in potency and selectivity against specific cancer types.

Research Findings

Several studies have focused on the biological evaluation of similar pyrazolo derivatives:

  • Antifungal Activity : Some derivatives exhibited moderate to excellent antifungal activity against phytopathogenic fungi, indicating a broad spectrum of biological activity .
  • Xanthine Oxidase Inhibition : Pyrazole-based compounds have been evaluated for their ability to inhibit xanthine oxidase, an enzyme linked to gout and cardiovascular diseases. Compounds showed IC50 values ranging from 70 µM to 80 µM .
  • Anti-inflammatory Effects : Certain pyrazole derivatives demonstrated significant anti-inflammatory properties by inhibiting nitric oxide production in LPS-stimulated macrophages .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyrazolo[3,4-d]pyrimidin-4-one derivatives?

  • Methodology : A common approach involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) in degassed DMF/water mixtures. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives can react with aryl boronic acids under basic conditions (K₃PO₄) to introduce substituents at the pyrazole core . Purification typically involves column chromatography or crystallization.
  • Key Parameters : Reaction temperature (80–100°C), catalyst loading (5–10 mol%), and solvent polarity (DMF enhances solubility of polar intermediates).

Q. How are pyrazolo-pyrimidine derivatives characterized for structural confirmation?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and morpholine/methyl groups (δ 2.5–4.5 ppm).
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
    • Example : For 1-(2-oxo-2-phenylethyl)-3,4-diphenyl-1H-pyrazole-5-carboxylic acid, a melting point of 210–212°C and HRMS m/z 423.1542 [M+H]⁺ were reported .

Q. What safety protocols are recommended for handling morpholine-containing compounds?

  • Guidelines :

  • Use fume hoods to avoid inhalation of morpholine vapors (irritant).
  • Wear nitrile gloves and lab coats; avoid contact with skin/eyes.
  • Store in airtight containers away from oxidizing agents .
    • Emergency Measures : In case of exposure, rinse with water for 15 minutes and seek medical evaluation for persistent irritation.

Advanced Research Questions

Q. How can reaction yields be optimized for morpholin-4-yl-2-oxoethyl substitutions?

  • Strategies :

  • Catalyst Screening : Replace Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for improved C–N coupling efficiency .
  • Solvent Effects : Test DMAc or THF for better nucleophile activation.
  • Microwave Assistance : Reduce reaction time (30 min vs. 24 h) and enhance yield by 15–20% .
    • Case Study : Hydrochloride salt formation (e.g., 52.7% yield) via aqueous HCl treatment at 50°C improved crystallinity and purity .

Q. What mechanistic insights explain regioselectivity in pyrazolo-pyrimidine functionalization?

  • Computational Analysis : Density functional theory (DFT) studies reveal that electron-withdrawing groups (e.g., morpholin-4-yl-2-oxoethyl) stabilize the pyrimidin-4-one core via resonance, directing electrophilic substitution to the pyrazole C5 position .
  • Experimental Validation : Competitive reactions with substituted boronic acids show >90% selectivity for C5 over C3 positions .

Q. How can structure-activity relationships (SAR) guide biological evaluation?

  • Design Principles :

  • Morpholine Modifications : Replace morpholin-4-yl with piperazine or thiomorpholine to alter lipophilicity (logP) and blood-brain barrier permeability.
  • Pyrazole Substituents : Introduce halogens (e.g., Cl, F) at the 3,4-dimethylphenyl group to enhance target binding (e.g., kinase inhibition) .
    • Biological Assays : In vitro cytotoxicity (IC₅₀) and kinase inhibition profiling (e.g., EGFR, PI3K) using fluorescence polarization assays .

Q. What computational tools predict the drug-likeness of pyrazolo-pyrimidine derivatives?

  • Software :

  • ADMET Prediction : Use SwissADME or ACD/Labs Percepta to estimate solubility (LogS), bioavailability (Lipinski’s Rule of 5), and CYP450 interactions .
  • Molecular Docking : AutoDock Vina for binding affinity simulations with target proteins (e.g., PARP-1) .
    • Case Study : A chromeno[4,3-d]pyrimidine analog showed oral bioavailability >80% and LogP ~2.5, aligning with drug-like criteria .

Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?

  • Troubleshooting Framework :

  • Reproducibility Checks : Verify solvent purity, catalyst lot variability, and moisture levels (e.g., Pd catalysts degrade in humid conditions).
  • Data Normalization : Compare bioactivity using standardized assays (e.g., MTT vs. CellTiter-Glo for cytotoxicity) .
    • Example : Discrepancies in IC₅₀ values (nM vs. µM) may arise from assay conditions (serum concentration, incubation time) .

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